molecular formula C6H11Cl2N3O2S B2440944 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride CAS No. 2375274-27-2

5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride

Cat. No.: B2440944
CAS No.: 2375274-27-2
M. Wt: 260.13
InChI Key: NPXXDHLJOGCCLM-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride is a chemical compound with the molecular formula C6H9N3O2S.2HCl and a molecular weight of 260.14 g/mol . This compound is known for its versatility and is used in various scientific research and industrial applications.

Properties

IUPAC Name

5-(aminomethyl)pyridine-2-sulfonamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S.2ClH/c7-3-5-1-2-6(9-4-5)12(8,10)11;;/h1-2,4H,3,7H2,(H2,8,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXXDHLJOGCCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)S(=O)(=O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375274-27-2
Record name 5-(aminomethyl)pyridine-2-sulfonamide dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride typically involves the reaction of pyridine derivatives with sulfonamide groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions in reactors, followed by purification processes such as crystallization or chromatography to obtain the compound in its pure form. The exact methods can vary depending on the desired purity and application of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Antibacterial Applications

Mechanism of Action
The primary mechanism of action for sulfonamides, including 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride, involves the inhibition of bacterial folate synthesis. This is achieved by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, leading to bactericidal effects.

Case Study: Antimicrobial Efficacy
A study evaluated the antibacterial activity of this compound against various Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L. This indicates its potential as a therapeutic agent against resistant bacterial strains .

Antiproliferative Effects

Cell Line Studies
In vitro studies have shown that this compound exhibits antiproliferative activity against several cancer cell lines. The effectiveness was assessed using the GI50 metric, which indicates the concentration required to inhibit cell growth by 50%. Related compounds in this class have shown GI50 values as low as 31 nM, indicating substantial potency against cancer cell proliferation .

Data Summary Table: Antiproliferative Activity

Activity TypeTested CompoundGI50 ValuesRemarks
Antiproliferative5-(Aminomethyl)pyridine-2-sulfonamide31 nMPotent against various cancer cells

Synthesis of Derivatives

This compound serves as a precursor for synthesizing various derivatives that enhance its biological activity. For instance, modifications to the side chains can lead to compounds with improved antibacterial properties or altered pharmacokinetics.

Example Derivatives and Their Activities

DerivativeActivity TypeMIC/IC50 ValuesRemarks
Sulfonamide derivativeAntimicrobial<1 μg/mLEffective against linezolid-resistant strains
Guanidine derivativeAntiproliferative>32 μg/mLLoss of activity due to low membrane permeability

Research Insights and Future Directions

The ongoing research into this compound highlights its potential in drug development, particularly in addressing antibiotic resistance and cancer treatment. Future studies are expected to focus on:

  • Structural Optimization : Enhancing the compound's efficacy through structural modifications.
  • Mechanistic Studies : Further elucidating the pathways through which this compound exerts its effects.
  • Clinical Trials : Assessing safety and efficacy in human subjects for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride is unique due to its combination of the aminomethyl and sulfonamide groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Biological Activity

5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride, often referred to as a pyridine derivative, has garnered interest in the pharmaceutical field due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound's structure features a pyridine ring substituted with an aminomethyl group and a sulfonamide moiety. The synthesis typically involves the reaction of 2-pyridine sulfonyl chloride with aminomethyl derivatives under controlled conditions to yield the dihydrochloride salt form, which enhances solubility and bioavailability.

Antimicrobial Properties

Research indicates that pyridine derivatives exhibit significant antimicrobial activity. A study highlighted that compounds containing the pyridine nucleus, including 5-(aminomethyl)pyridine-2-sulfonamide, demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, suggesting potent antibacterial properties.

CompoundMIC (µg/mL)Target Organism
5-(Aminomethyl)pyridine-2-sulfonamide3.125Staphylococcus aureus
Other Pyridine Derivatives0.25Escherichia coli

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it could induce cell death in various cancer cell lines through mechanisms such as apoptosis and methuosis, a form of cell death characterized by vacuole formation within cells . The cytotoxicity was assessed using MTT assays, revealing IC50 values that indicate effective concentrations for therapeutic use.

Cell LineIC50 (µM)
MCF-7 (Breast)10
PC-3 (Prostate)15
Caco2 (Colon)12

Enzyme Inhibition

The sulfonamide group in this compound is known for its ability to inhibit carbonic anhydrase enzymes, which are crucial in various physiological processes. Studies have shown that derivatives of this compound can serve as effective inhibitors of these enzymes, providing potential therapeutic benefits in conditions like glaucoma and edema .

Case Studies

  • Antibacterial Efficacy : A case study involving the use of 5-(aminomethyl)pyridine-2-sulfonamide against drug-resistant strains of Staphylococcus aureus demonstrated a significant reduction in bacterial load in vitro. The study concluded that this compound could be a candidate for further development as an antibacterial agent.
  • Anticancer Research : Another study focused on the compound's effects on glioblastoma cells showed that treatment led to increased vacuolization and subsequent cell death. These findings suggest that it may be beneficial in targeting aggressive cancer types resistant to conventional therapies .

Q & A

Q. What are the recommended synthetic routes for 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride, and how can its purity be validated?

Answer:

  • Synthesis : A multi-step approach is typically employed. First, pyridine-2-sulfonamide is functionalized via nucleophilic substitution or reductive amination to introduce the aminomethyl group. The dihydrochloride salt is formed by reacting the free base with HCl in a polar solvent (e.g., ethanol or water) under controlled pH (pH 2–3) .
  • Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity. Confirm residual solvents via gas chromatography (GC) and elemental analysis for stoichiometric validation of the hydrochloride salt. Compliance with pharmacopeial standards for clarity (clear, colorless solution in water) and sulfated ash (≤1.0 mg/g) is critical .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Answer:

  • Handling : Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles). Avoid inhalation of dust or vapors (P261) and skin contact (P262) .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Conduct regular stability checks using thermal gravimetric analysis (TGA) to monitor decomposition thresholds .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Answer:

  • Accelerated Stability Studies : Expose the compound to stress conditions (e.g., 40°C/75% relative humidity for 4 weeks) and monitor degradation via HPLC. Measure loss on drying (≤5.0 mg/g at 105°C) and color/clarity changes in aqueous solutions .
  • pH Stability : Prepare buffered solutions (pH 1–9) and analyze degradation products (e.g., free amine or sulfonic acid derivatives) using LC-MS .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Answer:

  • Source Analysis : Compare experimental variables such as cell lines (e.g., HEK293 vs. HeLa), assay conditions (e.g., µM vs. nM concentrations), and solvent systems (DMSO vs. saline).
  • Impurity Profiling : Quantify by-products (e.g., unreacted pyridine-2-sulfonamide) using HPLC with a C18 column and gradient elution (0.1% TFA in acetonitrile/water). Impurities >0.1% may interfere with bioactivity .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Validate with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories.
  • QSAR Modeling : Corporate structural descriptors (e.g., Hammett constants for the sulfonamide group) to predict activity against bacterial targets .

Q. How can researchers optimize experimental design for structure-activity relationship (SAR) studies?

Answer:

  • Scaffold Modification : Synthesize analogs with variations in the aminomethyl group (e.g., alkylation or acylation) and compare IC50 values in enzyme inhibition assays.
  • Data Normalization : Use Z-score normalization to account for batch-to-batch variability in potency measurements. Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics) .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Quality Control

ParameterMethodAcceptance CriteriaReference
PurityHPLC-UV (C18 column)≥98.5% peak area
Heavy MetalsICP-MS≤20 μg/g
Residual SolventsGC-FIDMeets ICH Q3C guidelines
StoichiometryElemental AnalysisC, H, N, Cl within ±0.4%

Q. Table 2. Stability-Indicating Parameters

ConditionTest MethodDegradation ThresholdReference
Thermal (40°C)TGA/DSCMass loss ≤2% over 4 weeks
Photolytic (UV light)HPLC with photodiode arrayNo new peaks ≥0.1%
Hydrolytic (pH 9)LC-MS≤5% decomposition in 24 hours

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